![molecular formula C21H31Cl2N3O2 B2820150 1-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1185099-48-2](/img/structure/B2820150.png)
1-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol hydrochloride
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Description
1-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H31Cl2N3O2 and its molecular weight is 428.4. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Management in Geriatric Psychiatry
Trilafon, a tranquilizer chemically similar to the compound , has been noted for its effectiveness in calming psychomotor excitement, agitation, and anxiety in elderly psychiatric patients without significantly impacting endogenous depression. This medication, due to its potency and rapid absorption, requires only small therapeutic doses, minimizing physiological and neurological side effects. It was trialed on patients with various psychiatric conditions, primarily chosen for therapy because of prevailing symptoms of anxiety, agitation, or excitement (Ayd, 1957).
Metabolic Profiling in Clinical Studies
In clinical evaluations of L-735,524, a potent HIV-1 protease inhibitor with a structural resemblance to the compound of interest, extensive metabolic profiling was performed. Seven significant metabolites were isolated from human urine and characterized using various techniques. This study highlights the metabolic pathways, including glucuronidation, N-oxidation, and hydroxylation, and emphasizes the importance of understanding the metabolic disposition of pharmaceutical compounds in human subjects (Balani et al., 1995).
Drug Interactions and QT Prolongation
Research on hydroxychloroquine, a compound used in contexts similar to the one , has brought to light the significance of drug-drug interactions (DDIs) and their impact on QT prolongation, a critical factor in cardiac health. This study underscores the necessity of evaluating the risk of QT prolongation due to DDIs, especially when drugs are prescribed concurrently in real-world practice, stressing the importance of careful pharmacological consideration in treatment planning (Choi et al., 2020).
properties
IUPAC Name |
1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN3O2.ClH/c22-19-6-3-5-18-17-4-1-2-7-20(17)25(21(18)19)15-16(27)14-24-10-8-23(9-11-24)12-13-26;/h3,5-6,16,26-27H,1-2,4,7-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSHSCWTEFJKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(CN4CCN(CC4)CCO)O)C(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol hydrochloride |
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